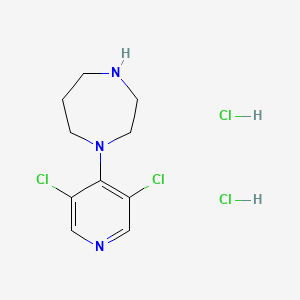
1-(3,5-Dichloropyridin-4-yl)homopiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 1-(3,5-dicloropiridin-4-il)homopiperazina es un compuesto químico con la fórmula molecular C10H14Cl2N3. Es un compuesto de bloque de alta pureza utilizado en investigación y síntesis avanzadas . Este compuesto es conocido por su mezcla única de reactividad y selectividad, lo que lo hace valioso en diversas aplicaciones científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de dihidrocloruro de 1-(3,5-dicloropiridin-4-il)homopiperazina generalmente implica la reacción de 3,5-dicloropiridina con homopiperazina. La reacción se lleva a cabo en condiciones controladas para asegurar un alto rendimiento y pureza. El proceso puede implicar el uso de solventes como etanol o metanol y catalizadores para facilitar la reacción.
Métodos de producción industrial
En entornos industriales, la producción de dihidrocloruro de 1-(3,5-dicloropiridin-4-il)homopiperazina se amplía utilizando reactores grandes y condiciones de reacción optimizadas. El proceso implica un control continuo y control de calidad para garantizar la consistencia y pureza del producto final. El compuesto se purifica luego mediante cristalización u otras técnicas de separación para lograr el nivel de pureza deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 1-(3,5-dicloropiridin-4-il)homopiperazina sufre varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro en el anillo de piridina se pueden sustituir con otros grupos funcionales.
Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación o reducción en condiciones específicas para formar diferentes productos.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles. Las reacciones se llevan a cabo típicamente en solventes polares como dimetilsulfóxido (DMSO) o acetonitrilo.
Reacciones de oxidación y reducción: Se utilizan reactivos como peróxido de hidrógeno o borohidruro de sodio para la oxidación y reducción, respectivamente. Estas reacciones se llevan a cabo en condiciones controladas de temperatura y pH.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de varias especies oxidadas o reducidas.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 1-(3,5-dicloropiridin-4-il)homopiperazina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se utiliza en el estudio de las vías biológicas e interacciones.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en el desarrollo de fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 1-(3,5-dicloropiridin-4-il)homopiperazina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influenciando varias vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específico de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(3,5-dicloropiridin-4-il)piperazina
- 1-(3,5-dicloropiridin-4-il)morfolina
- **1-(3,5-dicloropiridin-4-il)tiomorfolina
Unicidad
El dihidrocloruro de 1-(3,5-dicloropiridin-4-il)homopiperazina es único debido a su estructura química específica, que imparte una reactividad y selectividad distintas. En comparación con compuestos similares, ofrece una combinación única de propiedades que lo hacen valioso para aplicaciones de investigación e industriales específicas.
Propiedades
Fórmula molecular |
C10H15Cl4N3 |
|---|---|
Peso molecular |
319.1 g/mol |
Nombre IUPAC |
1-(3,5-dichloropyridin-4-yl)-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C10H13Cl2N3.2ClH/c11-8-6-14-7-9(12)10(8)15-4-1-2-13-3-5-15;;/h6-7,13H,1-5H2;2*1H |
Clave InChI |
WJYZTPLPVLJTJD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C2=C(C=NC=C2Cl)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


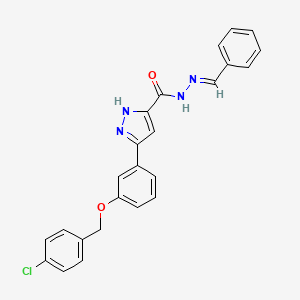
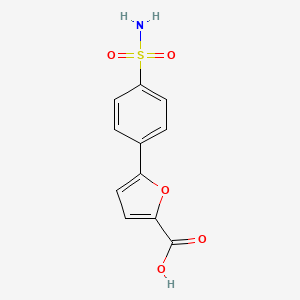



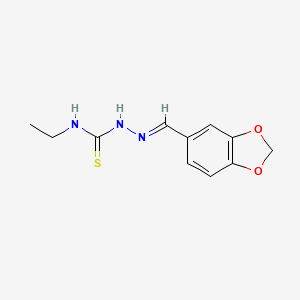
![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)
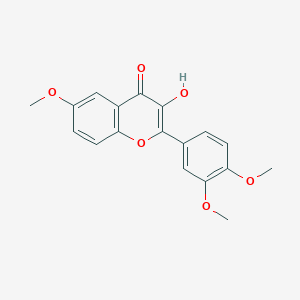
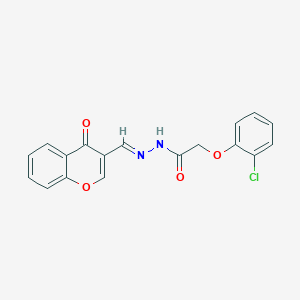

![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)


